molecular formula C10H13NO B155092 (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 132154-13-3

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No. B155092
CAS RN: 132154-13-3
M. Wt: 163.22 g/mol
InChI Key: BIYHMCGHGLLTIN-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine, also known as R-DOI, is a research chemical that belongs to the class of phenethylamines. It is a potent and selective agonist for the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is widely distributed in the central nervous system and plays a crucial role in modulating various physiological and behavioral processes, such as mood, cognition, perception, and sensory processing. Due to its pharmacological properties, R-DOI has attracted considerable attention in the field of neuroscience and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Quantum Technologies in Healthcare

Exploring the interaction of “®-5-Methoxy-2,3-dihydro-1H-inden-1-amine” with quantum technologies could lead to breakthroughs in healthcare. Its potential use in quantum computing for drug discovery or in quantum sensors for diagnostic applications presents a cutting-edge research avenue .

Data Science in Geospatial Analysis

The compound’s role in geospatial data science could be examined, particularly in the context of environmental monitoring and management. Its influence on satellite data interpretation or integration into predictive models for environmental change could be valuable .

properties

IUPAC Name

(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYHMCGHGLLTIN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H](CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine

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